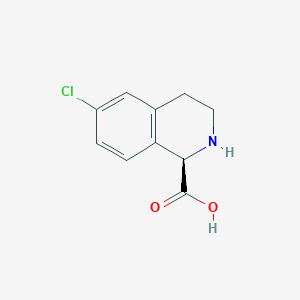
(R)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-acide 6-chloro-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique est un composé chiral appartenant à la classe des tétrahydroisoquinoléines. Ce composé présente un atome de chlore en position 6 et un groupe acide carboxylique en position 1 du système cyclique tétrahydroisoquinoléine. Sa structure unique en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'(R)-acide 6-chloro-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique implique généralement les étapes suivantes :
Matière de départ : La synthèse commence souvent avec la 6-chloro-1,2,3,4-tétrahydroisoquinoléine disponible dans le commerce.
Résolution chirale : Le mélange racémique est résolu à l'aide d'agents chiraux ou de chromatographie pour obtenir l'énantiomère (R).
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer des techniques de résolution chirale à grande échelle et des procédés de carboxylation optimisés pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de méthodes de purification avancées comme la cristallisation et la chromatographie sont courantes dans les milieux industriels.
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, généralement à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : L'atome de chlore en position 6 peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.
Principaux produits :
Oxydation : Formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de diverses tétrahydroisoquinoléines substituées.
Chimie :
Catalyse : Utilisé comme ligand en catalyse asymétrique.
Synthèse : Intermédiaire dans la synthèse de molécules organiques complexes.
Biologie :
Inhibition enzymatique : Étudié pour son potentiel à inhiber des enzymes spécifiques.
Liaison aux récepteurs : Enquête sur son affinité de liaison à certains récepteurs biologiques.
Médecine :
Développement de médicaments : Précurseur potentiel pour le développement d'agents pharmaceutiques.
Recherche thérapeutique : Exploré pour ses effets thérapeutiques dans diverses maladies.
Industrie :
Science des matériaux : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Fabrication chimique : Intermédiaire dans la production de produits chimiques fins.
5. Mécanisme d'action
Le mécanisme d'action de l'(R)-acide 6-chloro-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur enzymatique en se liant au site actif de l'enzyme, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. De plus, il peut interagir avec les récepteurs, modulant leur activité et influençant les voies de signalisation cellulaire.
Composés similaires :
6-chloro-1,2,3,4-tétrahydroisoquinoléine : Manque le groupe acide carboxylique.
Acide 1,2,3,4-tétrahydroisoquinoléine-1-carboxylique : Manque l'atome de chlore en position 6.
Acide 6-bromo-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique : Structure similaire avec un atome de brome au lieu du chlore.
Unicité : L'(R)-acide 6-chloro-1,2,3,4-tétrahydroisoquinoléine-1-carboxylique est unique en raison de la présence à la fois de l'atome de chlore et du groupe acide carboxylique, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa nature chirale ajoute encore à son unicité, ce qui en fait un composé précieux pour la synthèse asymétrique et les études chirales.
Mécanisme D'action
The mechanism of action of ®-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
6-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Lacks the chlorine atom at the 6th position.
6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
Uniqueness: ®-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its chiral nature further adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral studies.
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
(1R)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14)/t9-/m1/s1 |
Clé InChI |
CRFVGSIDJSTEOE-SECBINFHSA-N |
SMILES isomérique |
C1CN[C@H](C2=C1C=C(C=C2)Cl)C(=O)O |
SMILES canonique |
C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



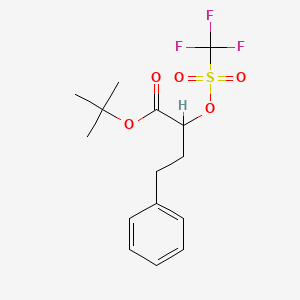
![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)
![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
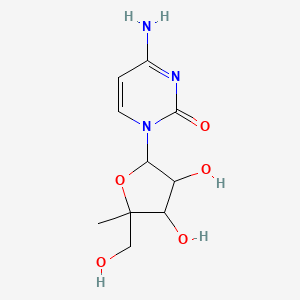
![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

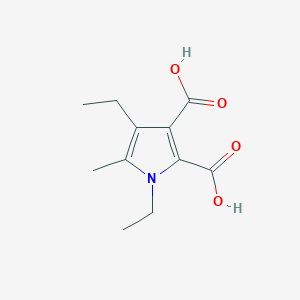
![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
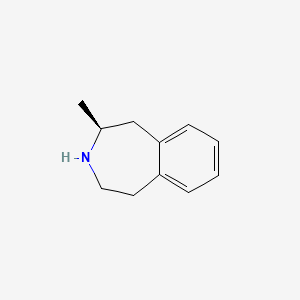
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)

